Cyclopropyl(4-fluorophenyl)methanesulfonyl chloride
Description
Cyclopropyl(4-fluorophenyl)methanesulfonyl chloride is a sulfonyl chloride derivative featuring a cyclopropyl group and a 4-fluorophenyl moiety. Sulfonyl chlorides are critical intermediates in organic synthesis, particularly in the formation of sulfonamides, sulfonate esters, and other functionalized compounds. This compound’s structure combines the steric effects of the cyclopropyl ring with the electronic influence of the para-fluorine substituent, which may modulate its reactivity, stability, and applications in pharmaceutical or agrochemical synthesis.
Properties
Molecular Formula |
C10H10ClFO2S |
|---|---|
Molecular Weight |
248.70 g/mol |
IUPAC Name |
cyclopropyl-(4-fluorophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C10H10ClFO2S/c11-15(13,14)10(7-1-2-7)8-3-5-9(12)6-4-8/h3-7,10H,1-2H2 |
InChI Key |
GMILEEMKJCDPFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)F)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopropyl(4-fluorophenyl)methanesulfonyl chloride can be synthesized through several methods. One common approach involves the reaction of cyclopropyl(4-fluorophenyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods utilize similar reaction conditions but are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(4-fluorophenyl)methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it acts as a reactant to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like acetonitrile or dimethylformamide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide, while coupling reactions would produce biaryl compounds .
Scientific Research Applications
Cyclopropyl(4-fluorophenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the development of bioactive molecules and as a tool for studying biological pathways.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopropyl(4-fluorophenyl)methanesulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific application and the nature of the reactants .
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Fluorophenylmethanesulfonyl Chlorides
The General Catalog of Kanto Reagents () lists three isomers of fluorophenylmethanesulfonyl chloride, differing in fluorine substitution (ortho, meta, para). Key comparative data include:
| Compound | CAS RN | Melting Point (°C) | Purity & Pricing (Kanto Reagents) |
|---|---|---|---|
| (2-Fluorophenyl)methanesulfonyl chloride | 24974-71-8 | 55–56 | 95% (1g: ¥17,300; 250mg: ¥4,400) |
| (3-Fluorophenyl)methanesulfonyl chloride | 24974-72-9 | 39–41 | 97% (5g: ¥35,400; 1g: ¥20,600) |
| (4-Fluorophenyl)methanesulfonyl chloride | 103360-04-9 | 61–63 | Not explicitly listed |
Key Observations :
- Melting Points : The para-substituted isomer (target compound’s phenyl analog) exhibits the highest melting point (61–63°C), likely due to enhanced symmetry and crystallinity compared to ortho/meta isomers .
- Reactivity: The para-fluorine’s electron-withdrawing effect may increase electrophilicity at the sulfonyl chloride group, enhancing reactivity toward nucleophiles (e.g., amines, alcohols) compared to non-fluorinated analogs.
Cyclopropyl vs. Non-Cyclopropyl Substituents
- Steric Effects : The cyclopropyl group introduces significant steric hindrance compared to linear alkyl or aryl substituents. For example, cyclopropyl(4-(trifluoromethyl)phenyl)methanamine hydrochloride () has a molar mass of 251.68 g/mol, with the cyclopropyl ring likely reducing conformational flexibility and influencing binding interactions in biological systems.
- Stability: Cyclopropane’s ring strain may render the compound more reactive under certain conditions (e.g., acidic or thermal), as seen in the decomposition hazards noted for methanesulfonyl chloride (release of SOx, CO, and halogenated gases under heat) .
Comparison with Trifluoromethyl and Cyclohexyl Derivatives
- Bulkier Substituents : Cyclohexyl analogs (e.g., 1-cyclohexylmethanesulfonamido acetic acid, ) exhibit higher hydrophobicity and steric bulk, which may reduce reaction rates in nucleophilic substitutions compared to the cyclopropyl variant.
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Confirm structure via aromatic proton splitting (δ 7.47–7.15 ppm, J = 8.5–5.2 Hz) and cyclopropyl CH₂ signals (δ 1.2–1.5 ppm) .
- Elemental analysis : Validate C, H, S, and Cl content (e.g., C: 40.30% calc. vs. 41.56% obs.) .
- Mass spectrometry (HRMS) : Detect molecular ion peak at m/z 208.6377 (C₇H₆ClFO₂S) .
Advanced Consideration : Discrepancies in NMR shifts between batches may arise from residual solvents or moisture. Use deuterated DCM for consistent spectra .
How does the cyclopropyl group influence the compound’s reactivity in nucleophilic substitution reactions?
Advanced Research Focus
The cyclopropyl ring introduces steric hindrance and electronic effects:
- Steric effects : Limits access to the sulfonyl chloride group, slowing reactions with bulky nucleophiles (e.g., tert-butanol) .
- Electronic effects : The strained cyclopropane ring may donate electron density via conjugation, enhancing electrophilicity of the sulfonyl chloride .
Methodological Note : To mitigate steric effects, use polar aprotic solvents (e.g., DMF) and elevate temperatures (50–60°C) for reactions with hindered nucleophiles .
What safety protocols are critical when handling this compound?
Q. Basic Research Focus
- Personal protective equipment (PPE) : Acid-resistant gloves, goggles, and vapor respirators (JIS T 8152-certified) .
- Ventilation : Use fume hoods with >12 air changes/hour to prevent inhalation of toxic vapors (H330 hazard) .
- Spill management : Absorb with sand or vermiculite; neutralize residues with sodium bicarbonate .
Advanced Consideration : Decomposition products (SO₂, HCl) require gas scrubbers for large-scale reactions .
How can researchers resolve contradictions in reported biological activity data for sulfonyl chloride derivatives?
Advanced Research Focus
Discrepancies in antimicrobial or enzyme inhibition studies may arise from:
Q. Advanced Research Focus
- DFT calculations : Use B3LYP/6-311+G(d,p) to model charge distribution. The fluorine atom withdraws electron density, increasing sulfonyl chloride electrophilicity .
- Molecular docking : Simulate binding to serine proteases; fluorophenyl enhances π-stacking with aromatic residues (e.g., tryptophan) .
Case Study : Substituent Hammett constants (σₚ = 0.06 for -F) correlate with reaction rates in SN2 mechanisms .
How does solvent choice impact the stability of this compound?
Q. Basic Research Focus
- Nonpolar solvents (toluene) : Extend shelf life (6 months at –20°C) by reducing hydrolysis .
- Polar aprotic solvents (DMF) : Accelerate decomposition; use within 48 hours .
Q. Advanced Research Focus
- Chiral HPLC : Use a Chiralpak IC column (hexane:isopropanol 90:10) to resolve enantiomers .
- X-ray crystallography : Confirm absolute configuration of crystalline derivatives (e.g., amine salts) .
Note : The cyclopropyl group’s rigidity minimizes racemization during reactions, unlike flexible alkyl chains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
